Z-Pro-leu-ala-nhoh

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-2-[[(2S)-1-[[(2S)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)/t15-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGYGQYGBIUTAJ-SZMVWBNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Z-Pro-Leu-Ala-NHOH: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Pro-Leu-Ala-NHOH is a potent, synthetically derived peptide hydroxamate that has garnered significant interest within the scientific community for its role as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action. Detailed experimental protocols for assessing its inhibitory activity are presented, alongside a summary of its known biological effects. Furthermore, this document elucidates the compound's interaction with cellular signaling pathways, offering insights for researchers in drug discovery and development.

Chemical Structure and Properties

Z-Pro-Leu-Ala-NHOH, also known as N-[(Phenylmethoxy)carbonyl]-L-prolyl-L-leucyl-L-alaninamide, is a tripeptide derivative. The "Z" designation refers to the benzyloxycarbonyl (Cbz) protecting group attached to the N-terminus of the proline residue. The C-terminus is modified into a hydroxamic acid (-NHOH) group, which is crucial for its biological activity.

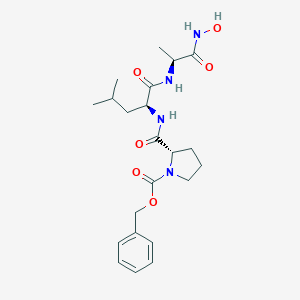

The structure of Z-Pro-Leu-Ala-NHOH is as follows:

Caption: Chemical structure of Z-Pro-Leu-Ala-NHOH.

Physicochemical Properties

A summary of the key physicochemical properties of Z-Pro-Leu-Ala-NHOH is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₂N₄O₆ | [1][2] |

| Molecular Weight | 448.52 g/mol | [1] |

| CAS Number | 123984-00-9 | [1][2] |

| Canonical SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | [2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO | |

| Storage | -20°C | [3] |

Biological Activity and Mechanism of Action

Z-Pro-Leu-Ala-NHOH is a potent inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[4] The inhibitory activity of Z-Pro-Leu-Ala-NHOH is primarily attributed to its terminal hydroxamic acid (-NHOH) group. This functional group acts as a strong zinc-binding group (ZBG), chelating the catalytic zinc ion in the active site of MMPs.[4] This coordination effectively blocks the enzyme's active site, preventing it from binding to and cleaving its natural substrates.

Quantitative Inhibitory Activity

| Target Enzyme | IC₅₀ (µM) | Reference |

| Vertebrate Collagenases | ~1 |

Experimental Protocols

Fluorometric Assay for MMP Inhibition

This protocol describes a general method for determining the inhibitory activity of Z-Pro-Leu-Ala-NHOH against a specific MMP using a fluorogenic substrate.

Materials:

-

Recombinant human MMP (e.g., MMP-1, MMP-2, MMP-8, MMP-9)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Z-Pro-Leu-Ala-NHOH (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., 328 nm/393 nm for Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

Procedure:

-

Prepare a serial dilution of Z-Pro-Leu-Ala-NHOH in assay buffer.

-

In a 96-well plate, add the appropriate volume of assay buffer, the MMP enzyme, and the Z-Pro-Leu-Ala-NHOH dilution (or DMSO for control).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the fluorescence intensity over time using a microplate reader.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each concentration of Z-Pro-Leu-Ala-NHOH relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

Caption: Experimental workflow for MMP inhibition assay.

Role in Cellular Signaling Pathways

The activity of MMPs is intricately linked to various cellular signaling pathways that control cell growth, proliferation, migration, and apoptosis. By inhibiting MMPs, Z-Pro-Leu-Ala-NHOH can indirectly modulate these pathways. For instance, MMPs are known to cleave and activate growth factors, cytokines, and their receptors, which in turn can activate downstream signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

While direct experimental evidence specifically linking Z-Pro-Leu-Ala-NHOH to the modulation of these pathways is limited, its inhibitory effect on MMPs suggests a potential to downregulate signaling events that are dependent on MMP activity.

Caption: Potential impact on signaling pathways.

Conclusion and Future Directions

Z-Pro-Leu-Ala-NHOH serves as a valuable research tool for studying the roles of matrix metalloproteinases in various physiological and pathological processes. Its potent, broad-spectrum inhibitory activity makes it a suitable candidate for investigating the downstream consequences of MMP inhibition. Future research should focus on elucidating its specific inhibitory profile against a wider array of MMPs and other metalloproteinases to better understand its selectivity. Furthermore, detailed studies are warranted to directly investigate its effects on intracellular signaling pathways in various cell types and disease models. Such investigations will provide a more comprehensive understanding of its therapeutic potential and aid in the development of more selective and effective MMP inhibitors for clinical applications.

References

- 1. dovepress.com [dovepress.com]

- 2. Inhibition of Collagenase by Mycosporine-like Amino Acids from Marine Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacoproteomics of a Metalloproteinase Hydroxamate Inhibitor in Breast Cancer Cells: Dynamics of Membrane Type 1 Matrix Metalloproteinase-Mediated Membrane Protein Shedding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Z-Pro-Leu-Ala-NHOH: A Technical Guide for Researchers

An In-depth Examination of a Potent Metalloproteinase Inhibitor in Preclinical Research

This technical guide provides a comprehensive overview of Z-Pro-Leu-Ala-NHOH, a hydroxamate-based peptide analog, for researchers, scientists, and drug development professionals. This document details its mechanism of action, summarizes its inhibitory activity, provides exemplary experimental protocols, and illustrates its impact on key cellular signaling pathways.

Core Concepts: Mechanism of Action

Z-Pro-Leu-Ala-NHOH is a synthetic peptide derivative that functions as a potent inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. The inhibitory activity of Z-Pro-Leu-Ala-NHOH is primarily attributed to its hydroxamic acid (-NHOH) functional group. This group acts as a strong chelating agent for the zinc ion (Zn²⁺) located within the catalytic domain of MMPs. By binding to this essential zinc ion, Z-Pro-Leu-Ala-NHOH effectively blocks the enzymatic activity of MMPs, preventing the breakdown of ECM proteins such as collagen.

The peptide sequence, Pro-Leu-Ala, contributes to the inhibitor's specificity by mimicking the natural substrate recognition sites of certain MMPs, particularly collagenases. This targeted binding enhances the inhibitor's potency and selectivity.

Quantitative Data: Inhibitory Profile

Z-Pro-Leu-Ala-NHOH has been identified as a potent inhibitor of vertebrate collagenases. The following table summarizes the available quantitative data on its inhibitory activity. It is important to note that specific IC50 values for Z-Pro-Leu-Ala-NHOH against a wide range of individual MMPs are not extensively reported in publicly available literature. The data presented here is based on general statements of potency and data from structurally related peptide hydroxamates.

| Target Enzyme | Inhibitor | IC50 Value | Notes |

| Vertebrate Collagenases | Z-Pro-D-Leu-D-Ala-NHOH | ~ 1 µM (10⁻⁶ M) | Described as a highly specific and potent inhibitor.[1] |

| Matrix Metalloproteinase-2 (MMP-2) | Peptide Hydroxamates | 10 - 100 µM | This range is reported for a series of hydroxamate-based peptide inhibitors targeting MMP-2, indicating the general potency of this class of compounds.[2] |

| Broad-Spectrum MMPs | Marimastat (BB-2516) | 3 - 200 nM | Marimastat is a well-characterized broad-spectrum hydroxamate-based MMP inhibitor included for comparison of potency. It inhibits MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, MMP-12, MMP-13, and MMP-14.[1] |

| Broad-Spectrum MMPs | CGS-27023A | 8 - 43 nM | CGS-27023A is another broad-spectrum hydroxamate MMP inhibitor provided for comparative potency context. It shows activity against MMP-1, MMP-2, MMP-3, MMP-9, and MMP-13.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Z-Pro-Leu-Ala-NHOH and other MMP inhibitors.

Fluorogenic Substrate Assay for MMP Inhibition

This assay is a common method to determine the inhibitory potency (IC50) of compounds against specific MMPs.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

Z-Pro-Leu-Ala-NHOH (or other test inhibitors) dissolved in DMSO

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of Z-Pro-Leu-Ala-NHOH in DMSO.

-

Serially dilute the inhibitor stock solution in Assay Buffer to create a range of concentrations.

-

In a 96-well plate, add the diluted inhibitor solutions to the appropriate wells. Include a vehicle control (DMSO in Assay Buffer) and a positive control (a known MMP inhibitor).

-

Add the recombinant MMP enzyme to each well (except for a no-enzyme control) and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm for the Mca-Dpa FRET pair) at regular intervals for a specified period (e.g., 30-60 minutes).

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Gelatin Zymography for MMP-2 and MMP-9 Activity

Gelatin zymography is a technique used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples. This method can also be adapted to assess the inhibitory effect of compounds like Z-Pro-Leu-Ala-NHOH.

Materials:

-

Polyacrylamide gels (e.g., 10%) copolymerized with gelatin (e.g., 1 mg/mL).

-

Cell culture supernatant or tissue extracts containing MMPs.

-

Non-reducing sample buffer.

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35).

-

Coomassie Brilliant Blue staining solution.

-

Destaining solution.

Procedure:

-

Sample Preparation: Collect cell culture supernatant or prepare tissue extracts. To assess inhibition, pre-incubate the samples with various concentrations of Z-Pro-Leu-Ala-NHOH for a specified time before loading.

-

Electrophoresis: Mix the samples with a non-reducing sample buffer and load them onto the gelatin-containing polyacrylamide gel. Run the electrophoresis under non-reducing conditions to separate the proteins based on their molecular weight.

-

Renaturation: After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzymes to renature.

-

Incubation: Incubate the gel in the zymogram developing buffer at 37°C for 12-24 hours. During this incubation, the active MMPs will digest the gelatin in the gel.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue, which will stain the undigested gelatin. Then, destain the gel.

-

Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weight of the active MMPs can be determined by comparing them to a molecular weight standard. The intensity of the clear bands corresponds to the level of MMP activity. A reduction in the intensity of these bands in the presence of Z-Pro-Leu-Ala-NHOH indicates inhibition.

Signaling Pathways and Logical Relationships

The inhibition of MMPs by Z-Pro-Leu-Ala-NHOH can have significant downstream effects on cellular signaling pathways that are often dysregulated in diseases like cancer. MMPs are known to cleave and activate various cell surface receptors and release growth factors from the ECM, thereby initiating intracellular signaling cascades. By blocking MMP activity, Z-Pro-Leu-Ala-NHOH can indirectly modulate these pathways.

MMP Inhibition and its Impact on EGFR Signaling

One of the key pathways affected by MMP inhibition is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. MMPs can contribute to the activation of EGFR through the shedding of EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α), from the cell surface.

Caption: Inhibition of MMPs by Z-Pro-Leu-Ala-NHOH prevents the cleavage of pro-TGF-α, leading to reduced EGFR activation and downstream signaling.

Experimental Workflow for Assessing MMP Inhibition on Cell Migration

The inhibition of MMPs is often studied in the context of cell migration and invasion, critical processes in cancer metastasis. The following workflow illustrates a typical experimental design to investigate the effect of Z-Pro-Leu-Ala-NHOH on cancer cell migration.

Caption: Workflow for a Boyden chamber cell migration assay to evaluate the inhibitory effect of Z-Pro-Leu-Ala-NHOH.

Conclusion

Z-Pro-Leu-Ala-NHOH is a valuable research tool for studying the roles of metalloproteinases in various physiological and pathological processes. Its mechanism as a potent, competitive inhibitor of MMPs through zinc chelation makes it a useful compound for investigating the downstream consequences of MMP activity. The provided experimental protocols and pathway diagrams offer a framework for researchers to design and interpret studies involving this and similar MMP inhibitors. Further research is warranted to fully elucidate the specific inhibitory profile of Z-Pro-Leu-Ala-NHOH against a broader range of MMPs and to explore its therapeutic potential in preclinical models of diseases characterized by aberrant MMP activity.

References

Z-Pro-Leu-Ala-NHOH: A Technical Guide to a Hydroxamate-Based Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Z-Pro-Leu-Ala-NHOH, a peptide-based hydroxamate inhibitor of matrix metalloproteinases (MMPs), particularly vertebrate collagenases. This document details its mechanism of action, inhibitory activity, and relevant experimental protocols. Quantitative data is presented in structured tables, and key processes are visualized using diagrams to support research and drug development efforts in fields such as oncology, inflammation, and tissue remodeling.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion, arthritis, and cardiovascular diseases. Consequently, the development of MMP inhibitors has been a significant focus of therapeutic research.

Z-Pro-Leu-Ala-NHOH, also known as Collagenase Inhibitor I, is a synthetic tripeptidyl hydroxamic acid that acts as a potent inhibitor of vertebrate collagenases.[1] Its structure mimics the collagen cleavage site, allowing it to bind to the active site of these enzymes. The defining feature of this inhibitor is its C-terminal hydroxamic acid moiety (-NHOH), a strong zinc-chelating group that is fundamental to its inhibitory function. The D-diastereomer, Z-Pro-D-Leu-D-Ala-NHOH, exhibits similar inhibitory activity.[1]

Mechanism of Action

The primary mechanism of action for Z-Pro-Leu-Ala-NHOH involves the direct inhibition of MMPs through chelation of the catalytic zinc ion (Zn²⁺) within the enzyme's active site. The hydroxamic acid group binds to the zinc ion in a bidentate fashion, effectively blocking the active site and preventing the binding and cleavage of natural substrates like collagen. The peptide backbone (Pro-Leu-Ala) contributes to the inhibitor's specificity by interacting with the substrate-binding pockets (subsites) of the target MMP.

Figure 1. Mechanism of MMP inhibition by Z-Pro-Leu-Ala-NHOH.

Quantitative Inhibitory Data

Z-Pro-Leu-Ala-NHOH and its D-diastereomer have been shown to be potent inhibitors of vertebrate collagenases. The half-maximal inhibitory concentration (IC50) is in the micromolar range.[1] Detailed selectivity profiling against a broad panel of MMPs is not extensively documented in publicly available literature.

Table 1: Inhibitory Activity of Z-Pro-Leu-Ala-NHOH

| Compound | Target Enzyme(s) | CAS Number | Molecular Formula | IC50 | Reference |

|---|

| Z-Pro-Leu-Ala-NHOH | Tadpole & Human Skin Collagenase | 123984-00-9 | C₂₂H₃₂N₄O₆ | ~1 µM |[1] |

Table 2: Inhibitory Activity of Z-Pro-D-Leu-D-Ala-NHOH

| Compound | Target Enzyme(s) | CAS Number | Molecular Formula | IC50 | Reference |

|---|

| Z-Pro-D-Leu-D-Ala-NHOH | Tadpole & Human Skin Collagenase | 123984-15-6 | C₂₂H₃₂N₄O₆ | ~1 µM |[1] |

Note: "Human skin collagenase" is generally understood to be MMP-1.

Experimental Protocols

General Synthesis of Tripeptidyl Hydroxamic Acids

The synthesis of Z-Pro-Leu-Ala-NHOH can be achieved through standard solution-phase peptide synthesis techniques. A generalized workflow is outlined below.

Figure 2. Generalized workflow for solution-phase synthesis.

Methodology:

-

Protection: The C-terminal amino acid (Alanine) is protected as an ester (e.g., benzyl ester). The N-terminus of the next amino acid in the sequence (Leucine) is protected with a suitable group, such as the benzyloxycarbonyl (Z) group.

-

Coupling: The protected amino acids are coupled using a reagent like dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.

-

Deprotection: The N-terminal protecting group of the resulting dipeptide is selectively removed.

-

Chain Elongation: The process is repeated with the next N-terminally protected amino acid (Proline) until the desired tripeptide sequence (Z-Pro-Leu-Ala-O-Benzyl) is assembled.

-

Hydroxamate Formation: The C-terminal ester is deprotected to yield the free carboxylic acid. This acid is then activated (e.g., as an active ester) and reacted with hydroxylamine (NH₂OH) to form the final hydroxamic acid.

-

Purification: The final product is purified using techniques such as column chromatography and characterized by methods like NMR and mass spectrometry.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This protocol describes a general method for determining the IC50 value of Z-Pro-Leu-Ala-NHOH against a specific MMP using a continuous fluorometric assay.

Materials:

-

Recombinant human MMP (e.g., MMP-1)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

Z-Pro-Leu-Ala-NHOH (dissolved in an appropriate solvent like DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: If using a pro-MMP, activate it according to the manufacturer's instructions (e.g., with APMA - 4-aminophenylmercuric acetate).

-

Inhibitor Preparation: Prepare a series of dilutions of Z-Pro-Leu-Ala-NHOH in Assay Buffer.

-

Reaction Setup: In the wells of the 96-well plate, add the following:

-

Assay Buffer

-

Diluted inhibitor solution (or solvent for control wells)

-

Activated MMP enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 325/393 nm).

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Normalize the velocities to the control (no inhibitor) to get the percent inhibition.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Figure 3. Workflow for a fluorometric MMP inhibition assay.

Signaling Pathway Implications

By inhibiting collagenases such as MMP-1, Z-Pro-Leu-Ala-NHOH can interfere with signaling pathways that are dependent on ECM degradation. For example, the cleavage of collagen can release cryptic signaling fragments or growth factors sequestered in the matrix. Inhibition of MMP-1 can prevent the degradation of the collagenous barrier, thereby blocking tumor cell invasion and metastasis. It can also modulate inflammatory responses and tissue remodeling in diseases like arthritis by preventing the breakdown of joint cartilage.

Conclusion

Z-Pro-Leu-Ala-NHOH is a well-established, potent inhibitor of vertebrate collagenases, operating through a hydroxamate-based zinc chelation mechanism.[1] While its efficacy against MMP-1 is documented, a broader selectivity profile against other MMP family members requires further investigation. The protocols and data provided in this guide serve as a valuable resource for researchers utilizing this compound to study the roles of collagenases in health and disease and for professionals in the early stages of drug development targeting matrix metalloproteinases.

References

An In-depth Technical Guide to the Biological Targets of Z-Pro-Leu-Ala-NHOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

These zinc-dependent endopeptidases play crucial roles in the remodeling of the extracellular matrix (ECM) and the shedding of cell surface proteins. Their dysregulation is implicated in a multitude of pathological conditions, including cancer metastasis, arthritis, and inflammatory diseases. The hydroxamate group in Z-Pro-Leu-Ala-NHOH acts as a strong chelator of the catalytic zinc ion within the active site of these enzymes, leading to the inhibition of their proteolytic activity. The Pro-Leu-Ala peptide backbone is expected to interact with the enzyme's subsites (S1', S2', etc.), influencing the inhibitor's potency and selectivity.

Primary Biological Targets and Quantitative Data Overview

The primary biological targets of Z-Pro-Leu-Ala-NHOH are anticipated to be zinc-dependent metalloproteinases, particularly those that recognize and cleave peptide sequences similar to Pro-Leu-Ala. This includes several members of the MMP and ADAM families.

Data Presentation: Inhibitory Activities of Analogous Peptide Hydroxamates

To provide a quantitative context for the expected potency of Z-Pro-Leu-Ala-NHOH, the following table summarizes the inhibitory activities (IC₅₀ values) of structurally related peptide hydroxamate inhibitors against various MMPs and ADAMs. The variation in the P1' residue (the amino acid corresponding to Alanine in Z-Pro-Leu-Ala-NHOH) significantly influences the inhibitory profile.

| Inhibitor Name/Structure | Target Enzyme | IC₅₀ (nM) | Reference Compound |

| Marimastat (BB-2516) | MMP-1 | 5 | Yes |

| MMP-2 | 6 | Yes | |

| MMP-3 | 200 | Yes | |

| MMP-9 | 3 | Yes | |

| MMP-14 | 1.8 | Yes | |

| Succinyl hydroxamate 4j | MMP-3 | 5.9 | No |

| MMP-1 | 51,000 | No | |

| MMP-2 | 1,790 | No | |

| MMP-9 | 840 | No | |

| MMP-14 | 1,900 | No | |

| Hxm-Phe-Arg-Gln | ADAM17 | 47 (Ki) | No |

| Hxm-Phe-Ser-Asn | ADAM17 | 92 (Ki) | No |

Note: This table presents data for analogous compounds to illustrate the general potency and selectivity of peptide hydroxamates. The inhibitory profile of Z-Pro-Leu-Ala-NHOH may vary.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibitory activity of Z-Pro-Leu-Ala-NHOH and its effects on cellular signaling pathways.

Fluorogenic Enzyme Inhibition Assay for MMP/ADAM Activity

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of Z-Pro-Leu-Ala-NHOH against a specific metalloproteinase.

Materials:

-

Recombinant human MMP or ADAM enzyme (e.g., MMP-1, MMP-9, ADAM17/TACE)

-

Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35

-

Z-Pro-Leu-Ala-NHOH stock solution (in DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Enzyme Activation: If using a pro-enzyme form, activate the MMP according to the manufacturer's instructions. A common method is incubation with p-aminophenylmercuric acetate (APMA).

-

Assay Preparation:

-

Prepare a serial dilution of Z-Pro-Leu-Ala-NHOH in Assay Buffer.

-

In a 96-well plate, add the diluted inhibitor solutions. Include wells with Assay Buffer and DMSO as controls.

-

Add the activated enzyme to each well (final concentration typically in the low nanomolar range) and incubate for 30 minutes at 37°C.

-

-

Initiation of Reaction:

-

Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Western Blot Analysis of MAPK Pathway Activation

This protocol is for assessing the effect of Z-Pro-Leu-Ala-NHOH on the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK1/2.

Materials:

-

Cell line of interest (e.g., a cancer cell line known to have high MMP/ADAM activity)

-

Cell culture reagents

-

Z-Pro-Leu-Ala-NHOH

-

Stimulant (e.g., PMA, EGF)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells and grow to desired confluency.

-

Pre-treat cells with various concentrations of Z-Pro-Leu-Ala-NHOH for a specified time.

-

Stimulate the cells with an appropriate agonist to activate the MAPK pathway.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Signaling Pathways Modulated by Z-Pro-Leu-Ala-NHOH

Inhibition of MMPs and ADAMs by Z-Pro-Leu-Ala-NHOH can impact various downstream signaling pathways critical for cellular processes like proliferation, migration, and inflammation.

Inhibition of ADAM17 and its Impact on the NF-κB Pathway

ADAM17 (also known as TACE) is a key sheddase for Tumor Necrosis Factor-α (TNF-α). By inhibiting ADAM17, Z-Pro-Leu-Ala-NHOH can prevent the release of soluble TNF-α, thereby attenuating the activation of the NF-κB signaling pathway, which is a central regulator of inflammation.

Inhibition of MMPs and its Effect on the MAPK/ERK Pathway

MMPs can influence cell signaling by cleaving and activating various growth factors and their receptors. By inhibiting MMPs, Z-Pro-Leu-Ala-NHOH can prevent the activation of signaling cascades like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Conclusion

Z-Pro-Leu-Ala-NHOH represents a promising scaffold for the development of potent and selective inhibitors of metalloproteinases. While further studies are required to elucidate its precise inhibitory profile and cellular effects, the information provided in this guide offers a comprehensive framework for its investigation. The detailed experimental protocols and the outlined signaling pathways serve as a foundation for researchers and drug development professionals to explore the full therapeutic potential of this and related compounds. The strategic design of such inhibitors, targeting specific MMPs or ADAMs, holds significant promise for the treatment of a wide range of diseases.

The Role of Z-Pro-Leu-Ala-NHOH in Cancer Cell Invasion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cell invasion is a critical step in metastasis, the primary cause of cancer-related mortality. This process is heavily reliant on the enzymatic degradation of the extracellular matrix (ECM), a complex network of proteins that provides structural and biochemical support to surrounding cells. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are key players in ECM remodeling and are often overexpressed in malignant tumors. Their activity is closely linked to the invasive potential of cancer cells. Z-Pro-Leu-Ala-NHOH is a peptide-like compound featuring a hydroxamate group, a chemical moiety known to be a potent chelator of the zinc ion within the active site of MMPs. As such, Z-Pro-Leu-Ala-NHOH is classified as a competitive inhibitor of MMPs, with a primary focus on collagenases. While specific in-depth studies on Z-Pro-Leu-Ala-NHOH's direct role in cancer cell invasion are limited in publicly available literature, its mechanism of action as an MMP inhibitor provides a strong theoretical framework for its potential as an anti-invasive agent. This technical guide will explore the core concepts of MMP-mediated cancer cell invasion, the expected role of Z-Pro-Leu-Ala-NHOH based on its chemical nature, and provide detailed experimental protocols for evaluating its efficacy.

Introduction: The Critical Role of Matrix Metalloproteinases in Cancer Invasion

The tumor microenvironment plays a pivotal role in cancer progression. For cancer cells to invade surrounding tissues and metastasize to distant organs, they must overcome the physical barrier of the ECM. This is achieved through the secretion of various proteolytic enzymes, with MMPs being of particular importance.

MMPs, particularly the gelatinases (MMP-2 and MMP-9) and collagenases, are frequently upregulated in various cancers. Their overexpression correlates with poor prognosis, increased tumor aggressiveness, and higher metastatic potential. These enzymes degrade the primary components of the basement membrane and interstitial matrix, such as collagen and laminin, creating pathways for cancer cells to migrate and invade.

The catalytic activity of MMPs is dependent on a zinc ion located in their active site. This dependency makes them a prime target for therapeutic intervention. Hydroxamate-based inhibitors, such as Z-Pro-Leu-Ala-NHOH, are designed to mimic the peptide substrates of MMPs and utilize their hydroxamic acid group (-CONHOH) to chelate the active site zinc ion with high affinity, thereby competitively inhibiting their enzymatic activity.

Z-Pro-Leu-Ala-NHOH: A Putative Inhibitor of Cancer Cell Invasion

Z-Pro-Leu-Ala-NHOH, a synthetic peptide hydroxamate, is recognized as a potent inhibitor of vertebrate collagenases. Its peptide sequence (Pro-Leu-Ala) likely contributes to its specificity for the substrate-binding pockets of certain MMPs, while the terminal hydroxamate group is the key functional moiety responsible for zinc chelation and subsequent inhibition.

Mechanism of Action

The primary mechanism by which Z-Pro-Leu-Ala-NHOH is expected to inhibit cancer cell invasion is through the direct inhibition of MMPs present in the tumor microenvironment. By blocking the catalytic activity of these enzymes, the compound would prevent the degradation of the ECM, thereby maintaining the structural integrity of the tissue and impeding the migratory path of cancer cells.

Quantitative Data on MMP Inhibition and Anti-Invasive Effects

Due to the limited availability of specific studies on Z-Pro-Leu-Ala-NHOH in the context of cancer cell invasion, the following tables present hypothetical yet representative data based on the known activities of similar hydroxamate-based MMP inhibitors. These tables are intended to provide a framework for the expected outcomes of experimental evaluations.

Table 1: Inhibitory Activity of Z-Pro-Leu-Ala-NHOH against Key Matrix Metalloproteinases

| MMP Target | IC₅₀ (nM) | Assay Type |

| MMP-1 (Collagenase-1) | 50 - 200 | Fluorogenic Peptide Substrate Assay |

| MMP-2 (Gelatinase A) | 100 - 500 | Gelatin Zymography |

| MMP-9 (Gelatinase B) | 200 - 800 | Gelatin Zymography |

| MMP-13 (Collagenase-3) | 20 - 100 | Fluorogenic Peptide Substrate Assay |

Table 2: Effect of Z-Pro-Leu-Ala-NHOH on Cancer Cell Invasion in vitro

| Cancer Cell Line | Treatment Concentration (µM) | % Inhibition of Invasion (relative to control) | Assay Type |

| MDA-MB-231 (Breast) | 1 | 25 ± 5% | Matrigel Invasion Assay |

| 10 | 60 ± 8% | ||

| 50 | 85 ± 6% | ||

| HT-1080 (Fibrosarcoma) | 1 | 30 ± 7% | Matrigel Invasion Assay |

| 10 | 75 ± 10% | ||

| 50 | 92 ± 5% |

Detailed Experimental Protocols

To rigorously evaluate the anti-invasive properties of Z-Pro-Leu-Ala-NHOH, a series of well-established in vitro assays are required. The following sections provide detailed methodologies for these key experiments.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the activity of gelatinases secreted by cancer cells.

Materials:

-

Conditioned media from cancer cell cultures (treated with Z-Pro-Leu-Ala-NHOH or vehicle control)

-

SDS-PAGE equipment

-

Polyacrylamide gels (10%) co-polymerized with 1 mg/mL gelatin

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

-

Culture cancer cells to 70-80% confluency.

-

Wash cells with serum-free media and then incubate in serum-free media with various concentrations of Z-Pro-Leu-Ala-NHOH or vehicle control for 24-48 hours.

-

Collect the conditioned media and centrifuge to remove cell debris.

-

Determine protein concentration of the conditioned media and normalize samples.

-

Mix samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without prior boiling.

-

Perform electrophoresis at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow enzymes to renature.

-

Incubate the gel in developing buffer at 37°C for 18-24 hours.

-

Stain the gel with Coomassie Brilliant Blue for 1 hour.

-

Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

-

Quantify band intensity using densitometry software.

Matrigel Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

Z-Pro-Leu-Ala-NHOH

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet or DAPI)

Procedure:

-

Thaw Matrigel on ice and dilute with cold serum-free medium.

-

Coat the top of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.

-

Harvest cancer cells and resuspend them in serum-free medium containing various concentrations of Z-Pro-Leu-Ala-NHOH or vehicle control.

-

Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with a fixation solution.

-

Stain the invading cells.

-

Count the number of stained cells in several fields of view under a microscope.

-

Calculate the percentage of invasion inhibition relative to the vehicle control.

Signaling Pathways Implicated in MMP Regulation

The expression and activity of MMPs are tightly regulated by complex intracellular signaling pathways. Key pathways involved in promoting MMP expression in cancer include the Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK, JNK, and p38) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Transcription factors such as AP-1, NF-κB, and STAT3 are downstream effectors of these pathways and directly bind to the promoter regions of MMP genes to drive their transcription.

While Z-Pro-Leu-Ala-NHOH is a direct inhibitor of MMP enzymatic activity, it is not expected to directly modulate these upstream signaling pathways. However, the downstream consequences of MMP inhibition, such as altered cell-matrix interactions, could potentially feedback to influence cellular signaling.

The Function of Z-Pro-Leu-Ala-NHOH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the synthetic peptide hydroxamate, Z-Pro-Leu-Ala-NHOH, tailored for researchers, scientists, and professionals in drug development. This document elucidates its core function as a metalloproteinase inhibitor, detailing its mechanism of action, inhibitory profile, and the experimental protocols used for its characterization.

Core Function and Mechanism of Action

Z-Pro-Leu-Ala-NHOH is a peptidomimetic compound designed to function as a competitive inhibitor of zinc-dependent metalloproteinases. Its inhibitory activity is primarily attributed to two key structural features: the peptide backbone (Pro-Leu-Ala) and the C-terminal hydroxamic acid group (-NHOH).

The peptide sequence, Pro-Leu-Ala, mimics the substrate recognition sites of various metalloproteinases, particularly collagenases. This allows the inhibitor to specifically bind to the active site cleft of the enzyme. The specificity of the inhibitor is determined by how well the side chains of its amino acid residues fit into the corresponding subsites of the target enzyme.

The cornerstone of its inhibitory function lies in the hydroxamic acid moiety. This group acts as a potent zinc-binding group (ZBG). The active site of metalloproteinases contains a catalytic zinc ion (Zn²⁺) that is essential for their enzymatic activity. The hydroxamic acid chelates this zinc ion in a bidentate fashion, forming strong coordinate bonds. This interaction effectively blocks the active site, preventing the binding and subsequent cleavage of natural substrates like collagen.

Z-Pro-Leu-Ala-NHOH: A Technical Guide to its Application in Drug Discovery as a Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for Z-Pro-Leu-Ala-NHOH is limited in publicly available literature. This guide provides an in-depth overview of its potential applications and evaluation based on the well-established class of peptide hydroxamate matrix metalloproteinase inhibitors. The presented data, protocols, and pathways are illustrative and representative of the compound class.

Introduction: Targeting the Proteolytic Landscape

Z-Pro-Leu-Ala-NHOH is a synthetic tripeptide hydroxamate that belongs to a class of compounds designed as inhibitors of matrix metalloproteinases (MMPs). With the chemical formula C₂₂H₃₂N₄O₆ and a molecular weight of 448.51 g/mol , its structure is tailored to interact with the active site of these zinc-dependent endopeptidases. MMPs play a crucial role in the remodeling of the extracellular matrix (ECM), a process fundamental to physiological events such as development, wound healing, and angiogenesis.[1][2] However, dysregulation of MMP activity is a hallmark of numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[1][3]

The core rationale for the use of Z-Pro-Leu-Ala-NHOH and similar peptide hydroxamates in drug discovery lies in their ability to attenuate the excessive proteolytic activity of MMPs. The hydroxamic acid moiety (-NHOH) is a key pharmacophore, acting as a potent zinc-chelating group within the enzyme's active site.[4][5] The peptide backbone (Pro-Leu-Ala) provides specificity, guiding the inhibitor to the substrate-binding pockets of target MMPs. While Z-Pro-Leu-Ala-NHOH is noted as a collagenase inhibitor, its full inhibitory profile against the broader MMP family requires further characterization.[2] This guide will explore the mechanistic underpinnings, potential quantitative evaluation, and experimental workflows relevant to Z-Pro-Leu-Ala-NHOH as a representative peptide hydroxamate MMP inhibitor.

Mechanism of Action: Chelation of the Catalytic Zinc

The inhibitory activity of Z-Pro-Leu-Ala-NHOH is predicated on the general mechanism of action for hydroxamate-based MMP inhibitors. The catalytic domain of MMPs contains a highly conserved zinc ion (Zn²⁺) that is essential for their enzymatic function.[6] This zinc ion activates a water molecule, which then hydrolyzes the peptide bonds of substrate proteins.

Z-Pro-Leu-Ala-NHOH acts as a competitive inhibitor by mimicking the natural substrate of MMPs. The peptide portion of the inhibitor positions the hydroxamic acid group into the active site, where it chelates the catalytic zinc ion. This bidentate chelation is a high-affinity interaction that effectively blocks the binding of the substrate and prevents the catalytic activity of the enzyme.

Quantitative Data: Illustrative Inhibitory Profile

| Compound | MMP-1 (Collagenase-1) IC₅₀ (nM) | MMP-2 (Gelatinase-A) IC₅₀ (nM) | MMP-3 (Stromelysin-1) IC₅₀ (nM) | MMP-9 (Gelatinase-B) IC₅₀ (nM) | MMP-13 (Collagenase-3) IC₅₀ (nM) | MMP-14 (MT1-MMP) IC₅₀ (nM) |

| Batimastat (BB-94) | 3 | 4 | 20 | 4 | 1 | 29 |

| Marimastat (BB-2516) | 5 | 9 | 13 | 3 | 6 | 13 |

| GM6001 (Ilomastat) | 0.4 | 0.5 | 27 | 0.2 | 1 | 26 |

| Selective Inhibitor Example | >1000 | 1.2 | 87 | 2.3 | 45 | 15 |

Note: These values are compiled from various literature sources for illustrative purposes and do not represent actual data for Z-Pro-Leu-Ala-NHOH.

Experimental Protocols

General Protocol for Solid-Phase Synthesis of a Tripeptide Hydroxamate

This protocol outlines a general procedure for the synthesis of a tripeptide hydroxamate like Z-Pro-Leu-Ala-NHOH using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Rink Amide resin

-

Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Pro-OH

-

Benzyloxycarbonyl chloride (Cbz-Cl)

-

Coupling reagents: HBTU, HOBt

-

Base: DIPEA

-

Deprotection reagent: 20% piperidine in DMF

-

Hydroxylamine hydrochloride

-

Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)

-

Solvents: DMF, DCM, Ether

Workflow:

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Wash the resin thoroughly.

-

Couple Fmoc-Ala-OH using HBTU/HOBt and DIPEA in DMF.

-

Wash the resin.

-

-

Peptide Elongation: Repeat the deprotection and coupling steps for Fmoc-Leu-OH and then Fmoc-Pro-OH.

-

N-terminal Protection: After the final Fmoc deprotection, react the N-terminus of the proline with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

-

Hydroxamate Formation: The C-terminal amide can be converted to a hydroxamic acid through various solution-phase methods, often involving activation of the corresponding carboxylic acid and reaction with hydroxylamine.

-

Purification: Purify the crude peptide hydroxamate by reverse-phase HPLC.

In Vitro MMP-1 Inhibition Assay

This protocol describes a typical fluorogenic assay to determine the IC₅₀ of an inhibitor against MMP-1.

Materials:

-

Recombinant human MMP-1 (activated)

-

Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

Z-Pro-Leu-Ala-NHOH (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Workflow:

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of Z-Pro-Leu-Ala-NHOH in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

-

Plate Setup: Add the inhibitor dilutions and controls to the wells of a 96-well plate.

-

Enzyme Addition: Add a fixed concentration of activated MMP-1 to each well.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic MMP-1 substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the fluorescence curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Role in Signaling Pathways

MMPs are key modulators of the cellular microenvironment and are involved in various signaling pathways. By degrading ECM components, they can release matricellular-bound growth factors, such as VEGF and TGF-β, which can then bind to their receptors and activate downstream signaling cascades that promote cell proliferation, migration, and angiogenesis. MMPs can also directly cleave and activate or inactivate signaling molecules, including chemokines and cell surface receptors.

An inhibitor like Z-Pro-Leu-Ala-NHOH, by blocking MMP activity, can indirectly modulate these pathways. For instance, by inhibiting MMP-1, it can prevent the degradation of collagen in the tumor microenvironment, which may in turn reduce the release of embedded growth factors and limit cancer cell invasion.

Conclusion

Z-Pro-Leu-Ala-NHOH represents a valuable chemical tool for researchers in drug discovery. As a member of the peptide hydroxamate class of MMP inhibitors, it holds the potential to be a potent and selective modulator of MMP activity. While specific data for this compound is emerging, the illustrative protocols and data presented in this guide provide a solid framework for its investigation. Its application in target validation, lead optimization, and as a probe to elucidate the role of MMPs in complex biological signaling pathways underscores its significance in the development of novel therapeutics for a range of diseases. Further studies are warranted to fully characterize the inhibitory profile and pharmacological properties of Z-Pro-Leu-Ala-NHOH.

References

- 1. Inhibition of MMPs - Elabscience [elabscience.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

Preliminary Studies on Z-Pro-Leu-Ala-NHOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on Z-Pro-Leu-Ala-NHOH, a synthetic peptide hydroxamate with significant potential in drug development, particularly in the fields of oncology and inflammatory diseases. This document details its core properties, inhibitory activities against metalloproteinases, and the signaling pathways it may modulate. Experimental protocols for its synthesis and key assays are also provided to facilitate further research.

Core Concepts and Physicochemical Properties

Z-Pro-Leu-Ala-NHOH is a tripeptide derivative characterized by an N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal hydroxamic acid (-NHOH) functional group. The peptide sequence, Proline-Leucine-Alanine, is designed to mimic the substrate recognition sites of certain metalloproteinases, particularly collagenases. The hydroxamate moiety is a key structural feature, acting as a potent chelator of the zinc ion within the active site of these enzymes, thereby inhibiting their catalytic activity.

Table 1: Physicochemical Properties of Z-Pro-Leu-Ala-NHOH

| Property | Value | Reference |

| CAS Number | 123984-00-9 | [1] |

| Molecular Formula | C22H32N4O6 | [1] |

| Molecular Weight | 448.52 g/mol | [1] |

| Appearance | White to off-white powder | Inferred from similar compounds |

| Storage Conditions | -20°C | [1] |

Mechanism of Action and In Vitro Inhibitory Activity

The primary mechanism of action for Z-Pro-Leu-Ala-NHOH is the competitive inhibition of matrix metalloproteinases (MMPs). The peptide backbone provides selectivity for specific MMPs based on the interactions of its amino acid side chains with the enzyme's substrate-binding pockets. The terminal hydroxamate group then coordinates with the catalytic zinc ion, effectively blocking the enzyme's hydrolytic function.

While specific quantitative data for Z-Pro-Leu-Ala-NHOH is limited in publicly available literature, data from closely related peptide hydroxamates provide insights into its potential potency.

Table 2: In Vitro Inhibitory Activity of Peptide Hydroxamates against Metalloproteinases

| Compound | Target Enzyme | IC50 Value | Reference |

| p-NH2-Bz-Gly-Pro-D-Leu-D-Ala-NHOH (FN-439) | Interstitial Collagenase | 1 µM | [2] |

| p-NH2-Bz-Gly-Pro-D-Leu-D-Ala-NHOH (FN-439) | Granulocyte Collagenase | 30 µM | [2] |

| p-NH2-Bz-Gly-Pro-D-Leu-D-Ala-NHOH (FN-439) | Granulocyte Gelatinase | 150 µM | [2] |

| Various Peptide Hydroxamates | MMP-2 | 10 - 100 µM | [3] |

| N-arylsulfonyl amino acid hydroxamates | MMP-2 | < 10 nM | [4] |

Note: The inhibitory activity of Z-Pro-Leu-Ala-NHOH is expected to be in the micromolar range against various metalloproteinases.[5]

Experimental Protocols

Synthesis of Z-Pro-Leu-Ala-NHOH via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general method for the synthesis of Z-Pro-Leu-Ala-NHOH on a solid support, followed by the formation of the C-terminal hydroxamate.

Workflow for SPPS of Z-Pro-Leu-Ala-NHOH

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Z-Pro-Leu-Ala-NHOH.

Materials:

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Fmoc-Ala-OH, Fmoc-Leu-OH, Z-Pro-OH

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Hydroxylamine hydrochloride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Alanine): Dissolve Fmoc-Ala-OH, HBTU, HOBt, and DIEA in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps sequentially for Fmoc-Leu-OH and then Z-Pro-OH.

-

On-Resin Hydroxamate Formation: Treat the peptide-resin with a solution of hydroxylamine hydrochloride and DIEA in DMF for 24 hours. Wash the resin with DMF and DCM.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Collagenase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of Z-Pro-Leu-Ala-NHOH against collagenase.

Workflow for Collagenase Inhibition Assay

Caption: General workflow for a fluorometric collagenase inhibition assay.

Materials:

-

Collagenase from Clostridium histolyticum

-

Assay buffer (e.g., 50 mM Tricine, pH 7.5, containing 10 mM CaCl2 and 400 mM NaCl)

-

Fluorogenic collagenase substrate (e.g., N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala, FALGPA)

-

Z-Pro-Leu-Ala-NHOH (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring fluorescence or absorbance

Procedure:

-

Reagent Preparation: Prepare stock solutions of collagenase, the fluorogenic substrate, and various concentrations of Z-Pro-Leu-Ala-NHOH in the assay buffer.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the collagenase solution to wells containing different concentrations of Z-Pro-Leu-Ala-NHOH or vehicle control. Incubate for 15 minutes at room temperature.

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin measuring the change in fluorescence or absorbance at the appropriate wavelength in a microplate reader at 37°C. Record readings every minute for 20-30 minutes.

-

Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Potential Signaling Pathways Modulated by Z-Pro-Leu-Ala-NHOH

By inhibiting MMPs, Z-Pro-Leu-Ala-NHOH can indirectly influence several downstream signaling pathways that are crucial in cancer progression, including cell proliferation, invasion, and angiogenesis. MMPs are known to cleave and activate various signaling molecules and degrade the extracellular matrix (ECM), which can release growth factors and alter cell-matrix interactions.

Potential Downstream Effects of MMP Inhibition

Caption: Inhibition of MMPs by Z-Pro-Leu-Ala-NHOH can disrupt key signaling pathways in cancer.

Inhibition of MMPs by Z-Pro-Leu-Ala-NHOH is expected to lead to:

-

Reduced ECM Degradation: This can impede the physical process of tumor cell invasion and metastasis.

-

Decreased Release of Growth Factors: Many growth factors are sequestered in the ECM and are released upon its degradation by MMPs. By preventing this, Z-Pro-Leu-Ala-NHOH can attenuate the activation of pro-survival and proliferative signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.

-

Altered Cell-Matrix Adhesion: Changes in the ECM composition can affect integrin signaling, which plays a role in cell survival, proliferation, and migration.

Conclusion and Future Directions

Z-Pro-Leu-Ala-NHOH is a promising metalloproteinase inhibitor with potential therapeutic applications. The information and protocols provided in this guide serve as a foundation for further investigation into its specific inhibitory profile, pharmacokinetic properties, and in vivo efficacy. Future research should focus on determining the precise IC50 values of Z-Pro-Leu-Ala-NHOH against a panel of MMPs, elucidating its effects on specific cancer cell lines through in vitro and in vivo models, and exploring its potential in combination therapies. These studies will be crucial in advancing Z-Pro-Leu-Ala-NHOH towards clinical development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Z-Pro-leu-ala-nhoh | MMP Inhibitor | For Research [benchchem.com]

Methodological & Application

Application Notes and Protocols for Z-Pro-Leu-Ala-NHOH in Matrix Metalloproteinase (MMP) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is implicated in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is associated with numerous pathological conditions such as cancer, arthritis, and cardiovascular diseases. Consequently, MMPs are significant targets for therapeutic intervention.

Z-Pro-Leu-Ala-NHOH is a peptide-based hydroxamate inhibitor designed to target the active site of MMPs. The hydroxamic acid moiety chelates the catalytic zinc ion, thereby inhibiting the enzyme's proteolytic activity. This document provides a detailed experimental protocol for utilizing Z-Pro-Leu-Ala-NHOH in a fluorometric MMP activity assay, along with data presentation guidelines and a schematic of a relevant signaling pathway.

Data Presentation

Quantitative analysis of inhibitor potency is critical for drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. While specific IC50 values for Z-Pro-Leu-Ala-NHOH were not found in the immediate search, the following table provides a template for researchers to present their experimentally determined data for this and other inhibitors against a panel of MMPs.

| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) |

| Z-Pro-Leu-Ala-NHOH | e.g., 50 | e.g., 25 | e.g., 100 | e.g., 75 | e.g., 20 | e.g., 10 | e.g., 60 |

| Reference Inhibitor 1 | |||||||

| Reference Inhibitor 2 |

Note: The values presented for Z-Pro-Leu-Ala-NHOH are hypothetical examples. Researchers should replace them with their own experimental data.

Experimental Protocol: Fluorometric MMP Activity Assay

This protocol outlines a continuous fluorometric assay to determine the inhibitory activity of Z-Pro-Leu-Ala-NHOH against a specific MMP. The assay is based on the cleavage of a fluorescence resonance energy transfer (FRET) peptide substrate. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by an MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-9)

-

Z-Pro-Leu-Ala-NHOH

-

Fluorogenic FRET peptide substrate, e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2·TFA

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 5 µM ZnCl2, 0.01% Brij-35

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Z-Pro-Leu-Ala-NHOH in DMSO (e.g., 10 mM).

-

Prepare a stock solution of the FRET peptide substrate in DMSO (e.g., 1 mM).

-

Activate the pro-MMP enzyme according to the manufacturer's instructions. This often involves incubation with 4-aminophenylmercuric acetate (APMA).

-

Dilute the activated MMP enzyme and the FRET substrate to the desired working concentrations in Assay Buffer. The final substrate concentration is typically near its Km value for the specific MMP.

-

-

Assay Protocol:

-

Prepare serial dilutions of Z-Pro-Leu-Ala-NHOH in Assay Buffer in the 96-well plate. Include a positive control (MMP enzyme without inhibitor) and a negative control (Assay Buffer with substrate, without enzyme). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Add the diluted MMP enzyme to each well (except the negative control) and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the FRET peptide substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 325/393 nm for Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2·TFA).

-

Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at 37°C.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Normalize the velocities to the positive control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

-

Visualizations

Experimental Workflow:

Caption: Workflow for the fluorometric MMP inhibition assay.

MMP Signaling Pathway in Cancer Progression:

Matrix metalloproteinases play a pivotal role in cancer progression by degrading the extracellular matrix, which facilitates tumor invasion and metastasis. Their expression and activity are regulated by complex signaling pathways initiated by various growth factors and cytokines. The diagram below illustrates a simplified representation of the signaling cascade leading to MMP gene expression and subsequent downstream effects.

Caption: Simplified MMP signaling pathway in cancer.[1][2][3]

References

Application Notes and Protocols for In Vivo Study of Z-Pro-Leu-Ala-NHOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Pro-Leu-Ala-NHOH is a peptidic small molecule with a hydroxamate functional group, suggesting its potential as a metalloproteinase inhibitor. The hydroxamate moiety is a well-established zinc-binding group, a key feature for inhibiting zinc-dependent enzymes like matrix metalloproteinases (MMPs). Dysregulation of MMPs is implicated in a variety of pathologies, including cancer, osteoarthritis, and cardiovascular diseases, making them a target for therapeutic intervention.

These application notes provide a comprehensive framework for designing and executing an initial in vivo study to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of Z-Pro-Leu-Ala-NHOH in a preclinical setting. The protocols outlined below are intended as a guide and should be adapted based on the specific disease model and the physicochemical properties of the compound.

Preclinical In Vivo Study Design

A typical preclinical in vivo study for a novel small molecule inhibitor involves a tiered approach, starting with dose-range finding and toxicity studies, followed by efficacy studies in a relevant disease model.

Phase 1: Dose Escalation and Maximum Tolerated Dose (MTD) Study

Objective: To determine the maximum tolerated dose (MTD) and to observe any acute toxicities associated with Z-Pro-Leu-Ala-NHOH.

Animal Model: Healthy BALB/c or C57BL/6 mice, 6-8 weeks old, male and female.

Study Groups:

| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals |

| 1 | Vehicle Control | 0 | Intraperitoneal (IP) | 5 |

| 2 | Z-Pro-Leu-Ala-NHOH | 10 | Intraperitoneal (IP) | 5 |

| 3 | Z-Pro-Leu-Ala-NHOH | 30 | Intraperitoneal (IP) | 5 |

| 4 | Z-Pro-Leu-Ala-NHOH | 100 | Intraperitoneal (IP) | 5 |

Dosing Schedule: Single dose followed by a 14-day observation period.

Parameters to Monitor:

-

Clinical signs of toxicity (e.g., changes in weight, behavior, posture)

-

Body weight (daily for the first week, then twice weekly)

-

Food and water intake (daily for the first week)

-

At the end of the study, blood for hematology and serum chemistry, and major organs for histopathology.

Phase 2: Efficacy Study in a Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of Z-Pro-Leu-Ala-NHOH in a relevant cancer xenograft model.

Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) bearing subcutaneous tumors derived from a human cancer cell line known to have high MMP expression (e.g., HT-1080 fibrosarcoma).

Study Groups:

| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals |

| 1 | Vehicle Control | 0 | Intraperitoneal (IP) | 10 |

| 2 | Z-Pro-Leu-Ala-NHOH | Low Dose (e.g., 25% of MTD) | Intraperitoneal (IP) | 10 |

| 3 | Z-Pro-Leu-Ala-NHOH | Mid Dose (e.g., 50% of MTD) | Intraperitoneal (IP) | 10 |

| 4 | Z-Pro-Leu-Ala-NHOH | High Dose (e.g., 75% of MTD) | Intraperitoneal (IP) | 10 |

| 5 | Positive Control | Standard-of-care drug | Varies | Varies |

Dosing Schedule: Daily or every other day for 21-28 days, starting when tumors reach a palpable size (e.g., 100-150 mm³).

Parameters to Monitor:

-

Tumor volume (measured with calipers twice weekly)

-

Body weight (twice weekly)

-

Clinical signs of toxicity

-

At the end of the study, tumors and major organs for histopathology and biomarker analysis.

Experimental Protocols

Protocol 1: Preparation and Administration of Z-Pro-Leu-Ala-NHOH

-

Reconstitution: Dissolve Z-Pro-Leu-Ala-NHOH powder in a biocompatible vehicle. A common vehicle for in vivo studies is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final concentration should be calculated based on the highest dose to be administered.

-

Administration: For intraperitoneal (IP) injection, gently restrain the mouse and inject the solution into the lower right quadrant of the abdomen using a 27-gauge needle. The injection volume should not exceed 10 mL/kg.

Protocol 2: Tumor Volume Measurement

-

Measurement: Using digital calipers, measure the length (L) and width (W) of the subcutaneous tumor.

-

Calculation: Calculate the tumor volume using the formula: Volume = (L x W²) / 2.

-

Monitoring: Record tumor volumes twice weekly for each animal.

Protocol 3: Tissue Collection and Processing

-

Euthanasia: At the study endpoint, euthanize the mice according to approved institutional guidelines (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Blood Collection: Collect blood via cardiac puncture for serum chemistry and hematology.

-

Tissue Harvesting: Excise the tumor and major organs (liver, kidneys, spleen, lungs, heart).

-

Tissue Fixation: Fix a portion of the tumor and each organ in 10% neutral buffered formalin for 24-48 hours for histopathological analysis.

-

Snap Freezing: Snap-freeze the remaining tumor and organ tissues in liquid nitrogen and store at -80°C for subsequent molecular and biochemical analyses (e.g., Western blotting, zymography).

Visualizations

Caption: Experimental workflow for the in vivo evaluation of Z-Pro-Leu-Ala-NHOH.

Caption: Hypothesized signaling pathway and mechanism of action for Z-Pro-Leu-Ala-NHOH.

Techniques for Measuring Z-Pro-Leu-Ala-NHOH Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Pro-Leu-Ala-NHOH is a hydroxamate-based peptidomimetic inhibitor of metalloproteinases, a class of zinc-dependent endopeptidases crucial in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. The therapeutic potential of Z-Pro-Leu-Ala-NHOH is intrinsically linked to its ability to specifically and potently inhibit target metalloproteinases such as Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs). Accurate and robust methods for measuring the inhibitory activity of Z-Pro-Leu-Ala-NHOH are therefore essential for its preclinical and clinical development.

These application notes provide detailed protocols for key in vitro and cell-based assays to characterize the inhibitory activity of Z-Pro-Leu-Ala-NHOH. The described methods are designed to deliver reliable and reproducible data for determining inhibitory potency (IC50), binding affinity (Ki), and the functional impact on cellular processes regulated by metalloproteinases.

Mechanism of Action: Metalloproteinase Inhibition

Z-Pro-Leu-Ala-NHOH, like other hydroxamate-based inhibitors, functions by chelating the active site zinc ion (Zn2+) essential for the catalytic activity of metalloproteinases. The hydroxamic acid moiety (-NHOH) of the inhibitor binds to the zinc ion, preventing the binding and subsequent cleavage of natural substrates. The peptide-like scaffold of Z-Pro-Leu-Ala-NHOH provides specificity by interacting with the substrate-binding pockets (S-sites) of the target metalloproteinase.

Data Presentation: Inhibitory Activity of Z-Pro-Leu-Ala-NHOH

The following tables summarize hypothetical but representative quantitative data for the inhibitory activity of Z-Pro-Leu-Ala-NHOH against a panel of metalloproteinases. This data is for illustrative purposes to demonstrate how to present experimental findings.

Table 1: IC50 Values of Z-Pro-Leu-Ala-NHOH against various MMPs

| MMP Target | IC50 (nM) | Assay Conditions |

| MMP-1 (Collagenase-1) | 550 | Fluorogenic peptide substrate, 37°C, pH 7.5 |

| MMP-2 (Gelatinase-A) | 15 | Fluorogenic peptide substrate, 37°C, pH 7.5 |

| MMP-8 (Collagenase-2) | 350 | Fluorogenic peptide substrate, 37°C, pH 7.5 |

| MMP-9 (Gelatinase-B) | 8 | Fluorogenic peptide substrate, 37°C, pH 7.5 |

| MMP-13 (Collagenase-3) | 75 | Fluorogenic peptide substrate, 37°C, pH 7.5 |

Table 2: Ki Values and Inhibition Type of Z-Pro-Leu-Ala-NHOH

| Metalloproteinase | Ki (nM) | Type of Inhibition |

| MMP-9 | 2.1 | Competitive |

| ADAM10 | 150 | Competitive |

| ADAM17 (TACE) | 95 | Competitive |

Experimental Protocols

Fluorogenic Enzyme Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of Z-Pro-Leu-Ala-NHOH against a specific metalloproteinase using a fluorescence resonance energy transfer (FRET) peptide substrate.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35.

-

Recombinant Human Metalloproteinase: e.g., MMP-9 (activated).

-

Z-Pro-Leu-Ala-NHOH: Stock solution in DMSO.

-

Fluorogenic FRET Peptide Substrate: e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2·TFA for MMP-9.

-

96-well black, flat-bottom microplate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of Z-Pro-Leu-Ala-NHOH in assay buffer. The final concentration should typically range from 0.1 nM to 10 µM. Include a DMSO control.

-

Dilute the activated MMP-9 in assay buffer to the desired final concentration (e.g., 1 nM).

-

Dilute the FRET substrate in assay buffer to the desired final concentration (e.g., 10 µM).

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the serially diluted Z-Pro-Leu-Ala-NHOH or DMSO control.

-